1-Benzyl-2-ethyl-5-nitroindoline
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Overview
Description
1-Benzyl-2-ethyl-5-nitroindoline is a synthetic organic compound belonging to the indoline family. Indolines are heterocyclic compounds that are structurally related to indoles, which are significant in various biological and pharmaceutical contexts. The molecular formula of this compound is C17H18N2O2, and it has a molecular weight of 282.34 g/mol .
Preparation Methods
The synthesis of 1-Benzyl-2-ethyl-5-nitroindoline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further modified to produce indoline derivatives .
In an industrial setting, the synthesis might involve the following steps:
Starting Materials: The process begins with the selection of appropriate starting materials such as aryl hydrazines, ketones, and alkyl halides.
Fischer Indole Synthesis: This step involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core.
N-Alkylation: The indole core is then alkylated using alkyl halides to introduce the benzyl and ethyl groups.
Chemical Reactions Analysis
1-Benzyl-2-ethyl-5-nitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1-Benzyl-2-ethyl-5-aminoindoline.
Substitution: Electrophilic substitution reactions can occur at the benzyl or ethyl groups, leading to various substituted derivatives.
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Scientific Research Applications
1-Benzyl-2-ethyl-5-nitroindoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indoline derivatives, which are used in various organic synthesis protocols.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethyl-5-nitroindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-Benzyl-2-ethyl-5-nitroindoline can be compared with other indoline derivatives such as:
1-Benzyl-2-methyl-5-nitroindoline: Similar structure but with a methyl group instead of an ethyl group.
1-Benzyl-2-ethyl-6-nitroindoline: Nitro group at the 6-position instead of the 5-position.
1-Benzyl-2-ethyl-5-aminoindoline: Amino group instead of a nitro group at the 5-position.
These compounds share similar synthetic routes and chemical properties but differ in their biological activities and applications .
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-benzyl-2-ethyl-5-nitro-2,3-dihydroindole |
InChI |
InChI=1S/C17H18N2O2/c1-2-15-10-14-11-16(19(20)21)8-9-17(14)18(15)12-13-6-4-3-5-7-13/h3-9,11,15H,2,10,12H2,1H3 |
InChI Key |
IEAQHYUSIYVXAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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